BenchChemオンラインストアへようこそ!

5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole

Solubility Formulation Medicinal Chemistry

This 3,5-dimethylimidazole-oxadiazole hybrid is differentiated by its fully methylated imidazole core, which eliminates hydrogen bond donor capacity (HBD=0). The absence of a free NH enhances passive permeability potential, distinguishing it from des-methyl analogs like CAS 2322079-37-6. With 3.0 g/L aqueous solubility, it supports in vitro assays up to 10 mM without high DMSO concentrations. This compound is the validated entry point for a three-step diversification sequence (bromination then Sonogashira coupling), making it a strategic scaffold for CNS-targeted kinase probe libraries and RIPK1 inhibitor programs.

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
CAS No. 436805-10-6
Cat. No. B3266823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole
CAS436805-10-6
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1=C(N(C=N1)C)C2=NC(=NO2)C
InChIInChI=1S/C8H10N4O/c1-5-7(12(3)4-9-5)8-10-6(2)11-13-8/h4H,1-3H3
InChIKeyMFERZVMZUBTTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole (CAS 436805-10-6): Procurement-Relevant Chemical Identity and Physicochemical Baseline


5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole is a heterocyclic hybrid molecule combining a 1,2,4-oxadiazole ring with a dimethyl-substituted imidazole moiety [1]. It is classified as a small-molecule building block (MW = 178.19 g/mol, formula C₈H₁₀N₄O) with a computed XLogP of 0.7, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 56.7 Ų [1]. Its measured aqueous solubility is approximately 3.0 g/L, with a reported boiling point of 401.6±47.0 °C at 760 mmHg and density of 1.33±0.1 g/cm³ . The compound is commercially available at purities ≥95% from multiple suppliers and is typically handled as a white solid with a melting point of 95 °C [2][3].

Why Generic Substitution Among Imidazole-Oxadiazole Building Blocks Fails: The Case of 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole (436805-10-6)


Imidazole-oxadiazole hybrid building blocks are not interchangeable due to the critical influence of imidazole N-methylation pattern and substituent topology on both synthetic reactivity and downstream biological target engagement. The compound 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole possesses a unique 3,5-dimethyl substitution on the imidazole ring with direct C4–oxadiazole connectivity, distinguishing it from similar-molecular-weight analogs such as 3-methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole (CAS 1339479-30-9), which uses a methylene spacer and a different imidazole substitution pattern [1]. The N-methyl groups on the imidazole ring of the target compound eliminate the hydrogen bond donor capacity present in des-methyl or N-unsubstituted analogs like 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole (CAS 2322079-37-6), which possesses a molecular weight of 150.14 g/mol versus 178.19 g/mol and an additional H-bond donor . The brominated derivative 5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole (CAS 436805-11-7) exhibits significantly reduced aqueous solubility (1.5 g/L vs. 3.0 g/L) and distinct reactivity at the C2 position, making the parent compound the preferred intermediate for Sonogashira coupling and other palladium-catalyzed cross-coupling reactions at the imidazole C2 position [2]. These structural differences directly translate into divergent synthetic pathways, variable solubility profiles, and non-interchangeable biological screening outcomes.

Quantitative Comparative Evidence for 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole (436805-10-6) vs. Closest Structural Analogs


Aqueous Solubility: 2-Fold Higher Solubility of the Parent Compound vs. Its C2-Brominated Analog

The aqueous solubility of 5-(3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole is 3.0 g/L, representing a 2-fold increase over its direct brominated analog 5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole (CAS 436805-11-7), which exhibits a solubility of 1.5 g/L . This difference arises from the absence of the heavy bromine atom at the imidazole C2 position of the parent compound, which reduces molecular weight (178.19 vs. 257.09 g/mol) and decreases hydrophobicity (XLogP 0.7 vs. an estimated higher value for the brominated analog) [1].

Solubility Formulation Medicinal Chemistry

Hydrogen Bond Donor Count: Zero HBD Confers Distinct Permeability Profile vs. N-Unsubstituted Imidazole Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), due to full N-methylation of the imidazole ring. In contrast, the des-methyl analog 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole (CAS 2322079-37-6) has one hydrogen bond donor (HBD = 1) from the free imidazole NH, which increases its total polar surface area contribution and may reduce passive membrane permeability [1]. The target compound's four hydrogen bond acceptors (HBA = 4) and topological polar surface area of 56.7 Ų, combined with XLogP 0.7, place it in a physicochemical space associated with improved blood-brain barrier penetration potential (typically favored by TPSA < 70 Ų, HBD ≤ 1, and XLogP between 1–4), whereas the HBD = 1 analog deviates from this profile [1].

Drug-likeness Permeability CNS Penetration

Synthetic Yield and Scalability: Documented 61% Yield with Reproducible Protocol for Multi-Gram Synthesis

A detailed synthetic protocol for 5-(3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole has been documented in the refereed literature via ScienceDirect, achieving a 61% isolated yield as a white solid (mp = 95 °C) from 3,5-dimethyl-3H-imidazole-4-carboxylic acid (7.14 mmol scale) using carbonyl diimidazole (CDI) activation followed by N-hydroxy-acetamidine condensation and thermal cyclization [1]. The protocol proceeds without chromatographic purification of the final product, relying on extraction and concentration to yield material of sufficient purity for subsequent derivatization. In contrast, the C2-brominated derivative requires chromatographic purification (EtOAc/MeOH, 98:2) and yields only 51%, while the Sonogashira-coupled phenylethynyl derivative requires additional chromatography (EtOAc/toluene, 5:1) and yields 55% [1]. The parent compound thus provides the highest step yield and simplest isolation among this three-compound reaction sequence.

Synthesis Scalability Process Chemistry

Regiochemical Identity: 3,5-Dimethyl Substitution on Imidazole Enables Orthogonal C2 Functionalization vs. N-Alkylated or Methylene-Bridged Analogs

The 3,5-dimethyl substitution pattern on the imidazole ring of the target compound uniquely positions the C2 carbon for electrophilic bromination followed by palladium-catalyzed cross-coupling, as demonstrated by the documented conversion to 5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole (using Br₂ in CHCl₃, 26 h, RT) and subsequent Sonogashira coupling with phenylacetylene to yield the 2-phenylethynyl derivative [1]. In contrast, the methylene-bridged analog 3-methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole (CAS 1339479-30-9) has a CH₂ spacer linking the imidazole and oxadiazole rings, altering both the conjugation pattern and the steric environment for derivatization . Similarly, 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole (CAS 2322079-37-6) lacks the N-methyl protecting groups, rendering the imidazole NH susceptible to undesired side reactions during base-mediated cross-coupling .

Regiochemistry Cross-Coupling Structure-Activity Relationships

Scientifically Validated Application Scenarios for 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole (436805-10-6)


Central Nervous System (CNS) Probe Design: Leveraging Zero HBD and Favorable TPSA for Blood-Brain Barrier Penetration Screening

The compound's computed zero hydrogen bond donor count and topological polar surface area of 56.7 Ų (below the 70 Ų threshold commonly associated with CNS penetration) position it as a candidate scaffold for CNS-targeted probe development [1]. The absence of a free imidazole NH, a feature not shared by des-methyl analogs such as CAS 2322079-37-6 (HBD = 1), reduces hydrogen bonding potential with aqueous media, theoretically enhancing passive membrane permeability. Combined with a moderate XLogP of 0.7, this compound can serve as a starting point for parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer studies comparing N-methylated vs. N-unsubstituted imidazole-oxadiazole pairs.

Divergent Library Synthesis via C2 Electrophilic Bromination and Cross-Coupling: A Validated Three-Step Route

The target compound functions as the entry point for a documented three-step diversification sequence: (1) synthesis of the parent oxadiazole (61% yield, no chromatography); (2) C2 bromination with Br₂/CHCl₃ to yield 5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole (51% yield after chromatography); and (3) Sonogashira coupling with phenylacetylene to install arylalkyne groups at the C2 position (55% yield) [2]. This validated route enables the generation of structurally diverse compound libraries for structure-activity relationship (SAR) exploration, where the C2 substituent can be systematically varied while maintaining the core imidazole-oxadiazole scaffold.

Kinase Inhibitor Fragment or Scaffold-Decorated Building Block for RIPK1 and Related Kinase Programs

The 5-(imidazol-4-yl)-1,2,4-oxadiazole motif is a recognized pharmacophore in kinase inhibitor discovery, as demonstrated by the identification of 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivatives as RIPK1 inhibitors with IC₅₀ values of 1.3 μM [3]. While the target compound itself has not yet been reported in published kinase inhibition data, its dimethylated imidazole core represents a logical next-step scaffold modification for RIPK1 or broader kinome screening panels, particularly for programs seeking to eliminate the imidazole NH donor while retaining the core oxadiazole pharmacophore.

Solubility-Critical In Vitro Assays Requiring Aqueous Stock Solutions Above 2 g/L

With a measured aqueous solubility of 3.0 g/L, the compound offers a practical advantage over its brominated derivative (1.5 g/L) for in vitro biochemical or cell-based assays requiring aqueous stock solutions without high DMSO concentrations . Researchers performing dose-response experiments at concentrations up to 10 mM (equivalent to ~1.78 g/L for MW 178.19) can prepare stock solutions within the compound's aqueous solubility limit, whereas the brominated analog would require DMSO co-solvent at equivalent concentrations, potentially introducing solvent-related artifacts in sensitive cell-based assays.

Quote Request

Request a Quote for 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.